
Glyoxalase I inhibitor free base
描述
乙醛缩酶 I 抑制剂(游离碱)是一种有效的乙醛缩酶 I (GLO1) 抑制剂。这种酶在甲基乙二醛的解毒中起着至关重要的作用,甲基乙二醛是糖酵解过程中的细胞毒性副产物。 通过抑制乙醛缩酶 I,该化合物已显示出作为抗癌剂的潜力,因为它能够诱导癌细胞中毒性代谢物的积累 .
准备方法
合成路线和反应条件: 乙醛缩酶 I 抑制剂(游离碱)的合成涉及多个步骤,包括关键中间体的形成及其后续反应。确切的合成路线和反应条件可能因所需的纯度和产率而异。 通常,合成涉及使用有机溶剂、催化剂以及特定的温度和压力条件以促进反应 .
工业生产方法: 乙醛缩酶 I 抑制剂(游离碱)的工业生产遵循类似的合成路线,但规模更大。这涉及使用工业级设备和工艺,以确保质量和产率的一致性。 该化合物通常以批次方式生产,并仔细监测反应条件以优化生产效率 .
化学反应分析
反应类型: 乙醛缩酶 I 抑制剂(游离碱)可以进行各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应通常在受控条件下进行,以确保所需的结果 .
常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂、还原剂和亲核试剂。 反应通常在有机溶剂中进行,并使用特定的温度和压力条件以促进反应 .
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式 .
科学研究应用
乙醛缩酶 I 抑制剂(游离碱)具有广泛的科学研究应用:
作用机制
乙醛缩酶 I 抑制剂(游离碱)通过抑制乙醛缩酶 I 酶发挥其作用。这种酶负责甲基乙二醛的解毒,甲基乙二醛是糖酵解过程中的细胞毒性副产物。 通过抑制乙醛缩酶 I,该化合物诱导甲基乙二醛的积累,导致癌细胞中细胞应激和凋亡增加 . 涉及的分子靶点和途径包括乙醛缩酶系统和相关的代谢途径 .
类似化合物:
去氢愈创木酸: 另一种具有类似抗癌特性的有效乙醛缩酶 I 抑制剂.
独特性: 乙醛缩酶 I 抑制剂(游离碱)因其独特的化学结构和作为乙醛缩酶 I 抑制剂的高效力而独一无二。 它能够诱导癌细胞中毒性代谢物的积累,使其成为有希望的抗癌治疗候选药物 .
相似化合物的比较
Nordihydroguaiaretic acid: Another potent glyoxalase I inhibitor with similar anticancer properties.
Myricetin: A known glyoxalase I inhibitor with a different chemical structure and potency.
Uniqueness: Glyoxalase I inhibitor (free base) is unique due to its specific chemical structure and high potency as a glyoxalase I inhibitor. Its ability to induce the accumulation of toxic metabolites in cancer cells makes it a promising candidate for anticancer therapy .
生物活性
Glyoxalase I (GLO1) inhibitors, particularly the free base form, have gained significant attention due to their potential therapeutic applications, especially in cancer treatment. This article provides a comprehensive overview of the biological activity of GLO1 inhibitors, focusing on their mechanisms of action, case studies, and relevant research findings.
The glyoxalase system is crucial for detoxifying methylglyoxal (MG), a toxic byproduct of glycolysis. GLO1 catalyzes the first step in this detoxification pathway, converting MG into S-D-lactoylglutathione, which is subsequently processed by GLO2 into non-toxic D-lactate. Under normal physiological conditions, this system maintains low levels of MG; however, its inhibition can lead to the accumulation of toxic metabolites, especially in cancer cells, promoting apoptosis and providing a therapeutic avenue for cancer treatment .
GLO1 inhibitors function by blocking the enzyme's activity, leading to increased levels of MG. This accumulation can induce cellular stress responses and apoptosis in cancer cells, which often exhibit elevated GLO1 expression. The inhibition also results in the activation of pathways associated with oxidative stress and inflammation .
In Vitro Studies
Recent studies have highlighted the efficacy of various GLO1 inhibitors in vitro:
- SYN 22881895 and SYN 25285236 were identified as potent GLO1 inhibitors with IC50 values of 48.77 µM and 48.18 µM, respectively. These compounds demonstrated over 50% inhibition against human recombinant GLO1 .
- BBGD (S-p-bromobenzylglutathione diester) showed enhanced antitumor activity under hypoxic conditions, indicating that tumor microenvironments can influence the effectiveness of GLO1 inhibitors .
Table: Summary of Key Inhibitors and Their Biological Activities
Clinical Implications
The therapeutic potential of GLO1 inhibitors extends beyond oncology. They are being explored for their roles in metabolic diseases such as diabetes, where dicarbonyl stress contributes to complications. Enhancing GLO1 activity may provide a protective effect against these conditions by reducing MG levels .
Case Study: Cancer Treatment
In a study involving various cancer cell lines, BBGD was found to be particularly effective against glioblastoma cells, demonstrating significant cytotoxicity compared to other cell lines . This highlights the potential for targeted therapies that exploit the unique metabolic profiles of tumors.
Future Directions
Ongoing research aims to refine GLO1 inhibitors to improve their specificity and reduce off-target effects. The development of compounds with better membrane permeability and stability is critical for enhancing their clinical applicability . Additionally, understanding the structure-activity relationship (SAR) of these compounds will facilitate the design of more effective inhibitors.
属性
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKSBBTQSNXLR-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。